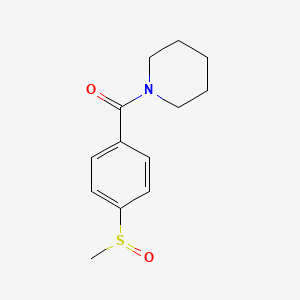
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive designer drug that has been classified as a synthetic cathinone. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. In recent years, MDPV has become a subject of scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to be more potent than these drugs, leading to a higher risk of addiction and dependence.
Biochemical and Physiological Effects
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a negative impact on the cardiovascular system, and has been associated with an increased risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation is its potential for addiction and dependence, which can complicate experimental designs.
Direcciones Futuras
There are a number of future directions for research on 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a treatment for depression and anxiety disorders, as well as chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone use, including its impact on the cardiovascular system and the risk of addiction and dependence. Finally, more research is needed to develop effective treatments for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone addiction and dependence.
Métodos De Síntesis
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through a variety of methods, including the Leuckart reaction and the Mannich reaction. The Leuckart reaction involves the reduction of ketones using formamide as a reducing agent, while the Mannich reaction involves the condensation of a ketone with a primary amine and formaldehyde. Both of these methods have been used to synthesize 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, with varying degrees of success.
Aplicaciones Científicas De Investigación
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for depression and anxiety disorders. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
Propiedades
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-6-10-20(12-13)17(21)11-16-14(2)22-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGIXUFSBVCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)




![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)

